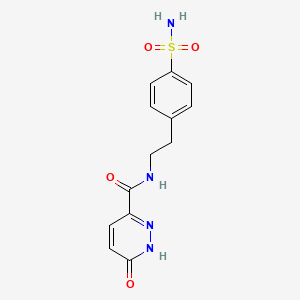![molecular formula C19H22FN5O B2580538 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one CAS No. 2379951-66-1](/img/structure/B2580538.png)
3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one” consists of a piperidin-2-one ring attached to a piperazine ring, which is further connected to a phenylpyrimidin ring. The phenylpyrimidin ring contains a fluorine atom.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the synthesis of other molecules. For example, 1-(2-Pyrimidyl)piperazine has been used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .Wissenschaftliche Forschungsanwendungen
Fluorination and Pharmacokinetic Profiles
The synthesis and evaluation of fluorinated ligands, including piperazine and piperidine derivatives, have demonstrated significant impacts on pharmacokinetic profiles. The incorporation of fluorine into these molecules has been found to reduce their pKa, which in turn enhances oral absorption. This alteration in basicity significantly influences the pharmacokinetic properties of these compounds, making them more favorable for therapeutic applications. However, the predictability of oral bioavailability changes with fluorination is complex and requires detailed investigation (M. B. van Niel et al., 1999).
Antitumor and Antiproliferative Activities
A diverse range of compounds, including pyrimidine-piperazine conjugates, has been synthesized and evaluated for their antitumor and antiproliferative activities against various cancer cell lines. These studies have identified compounds with significant efficacy, highlighting the potential of such molecular structures in cancer therapy. Molecular docking studies have further elucidated the interaction mechanisms of these compounds with target proteins, offering insights into their mode of action and guiding the development of more effective cancer therapeutics (I. Parveen et al., 2017).
Serotonin Receptor Antagonism
The design and synthesis of molecules featuring piperazine and piperidine groups have shown promising results as serotonin receptor antagonists. These compounds exhibit strong affinity and selectivity for serotonin receptors, offering potential therapeutic benefits in neurological disorders where serotonin modulation is beneficial. The studies underline the importance of structural features in enhancing activity and specificity towards serotonin receptors, contributing to the development of new treatments for psychiatric and neurological conditions (Y. Watanabe et al., 1992).
Dopamine and Serotonin Receptor Interaction
Research on 1-(4-fluorophenyl)-1H-indoles substituted with piperazine and piperidine has uncovered compounds with dual activity at dopamine D-2 and serotonin 5-HT2 receptors. These findings are significant for the development of atypical antipsychotics, as they suggest a balance between dopamine and serotonin receptor antagonism could yield therapeutic agents with fewer side effects typical of conventional antipsychotics. This balance is crucial for addressing the complex nature of psychiatric disorders and improving patient outcomes (J. Perregaard et al., 1992).
Zukünftige Richtungen
The future directions for “3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one” could involve further exploration of its potential therapeutic effects, given the interest in similar compounds for the treatment of conditions like schizophrenia . Additionally, further studies could focus on optimizing its synthesis and improving its yield .
Eigenschaften
IUPAC Name |
3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c20-16-17(14-5-2-1-3-6-14)22-13-23-18(16)25-11-9-24(10-12-25)15-7-4-8-21-19(15)26/h1-3,5-6,13,15H,4,7-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJLLVPBGAZMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)


![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2580462.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)
![8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2580466.png)
![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)
![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)


